REACTION_CXSMILES
|
C([O:4][C:5]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]2[C:6]=1[CH2:7][CH2:8][CH2:9]2)(=O)C>CCCCCC.C(OCC)(=O)C>[CH3:14][C:12]1[CH:13]=[C:5]([OH:4])[C:6]2[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1 |f:1.2|
|
Name
|
6-methyl-2,3-dihydro-1H-inden-4-yl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C2CCCC2=CC(=C1)C
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized in Reference Example 174
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=2CCCC2C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |